molecular formula C21H17N3O2 B251515 3,5-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

3,5-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B251515
M. Wt: 343.4 g/mol
InChI Key: QJSZYAKHRIHGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPA-714 and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

DPA-714 has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation. DPA-714 has been found to bind specifically to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes during neuroinflammation. This makes it a potential marker for neuroinflammation and a potential target for the development of drugs to treat neuroinflammatory diseases.

Mechanism of Action

DPA-714 binds specifically to the TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammation. This binding leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This suggests that DPA-714 may have potential therapeutic applications in the treatment of neuroinflammatory diseases.
Biochemical and Physiological Effects
DPA-714 has been found to have a variety of biochemical and physiological effects. In addition to its potential therapeutic applications in the treatment of neuroinflammatory diseases, DPA-714 has also been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DPA-714 has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its specificity for the TSPO. This makes it a potential marker for neuroinflammation and a potential target for the development of drugs to treat neuroinflammatory diseases. However, one of the limitations of using DPA-714 in lab experiments is its relatively low binding affinity for the TSPO. This means that higher concentrations of DPA-714 may be required to achieve the desired effect.

Future Directions

There are several future directions for research on DPA-714. One area of research could be the development of drugs that target the TSPO and have potential therapeutic applications in the treatment of neuroinflammatory diseases. Another area of research could be the development of more potent TSPO ligands that have higher binding affinities for the TSPO. Additionally, more research could be done on the anti-cancer properties of DPA-714 and its potential applications in the treatment of cancer.

Synthesis Methods

The synthesis of DPA-714 involves several steps. The first step is the preparation of 3,5-dimethylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-picoline to form the benzoxazole ring system. Finally, the resulting compound is reacted with 2-amino-3-cyanopyridine to form DPA-714.

properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3,5-dimethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-8-14(2)10-16(9-13)20(25)23-17-5-6-19-18(11-17)24-21(26-19)15-4-3-7-22-12-15/h3-12H,1-2H3,(H,23,25)

InChI Key

QJSZYAKHRIHGPI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)C

Origin of Product

United States

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